molecular formula C6H10BrNO B2695176 4-(Bromomethyl)-2-piperidinone CAS No. 1824065-27-1

4-(Bromomethyl)-2-piperidinone

Cat. No.: B2695176
CAS No.: 1824065-27-1
M. Wt: 192.056
InChI Key: YNKYYBGZTFVTEO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-piperidinone is an organic compound with the molecular formula C6H10BrNO It is a derivative of piperidinone, where a bromomethyl group is attached to the fourth carbon of the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-piperidinone typically involves the bromination of 2-piperidinone. One common method is to react 2-piperidinone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the piperidinone ring with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-piperidinone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of substituted piperidinone derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the piperidinone ring or to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-piperidinone, while oxidation with potassium permanganate could produce 4-(bromomethyl)-2-piperidone.

Scientific Research Applications

4-(Bromomethyl)-2-piperidinone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-piperidinone: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and selectivity.

    4-(Hydroxymethyl)-2-piperidinone: Contains a hydroxymethyl group instead of bromomethyl. It is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding.

    4-(Methyl)-2-piperidinone: Lacks the halogen atom, making it less reactive in substitution reactions but useful as a precursor in other synthetic routes.

Uniqueness

4-(Bromomethyl)-2-piperidinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

IUPAC Name

4-(bromomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-4-5-1-2-8-6(9)3-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKYYBGZTFVTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824065-27-1
Record name 4-(bromomethyl)piperidin-2-one
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